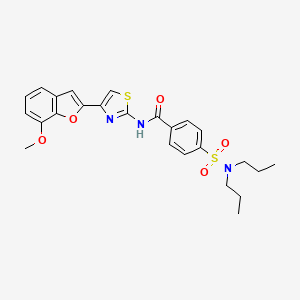

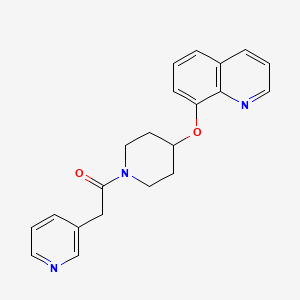

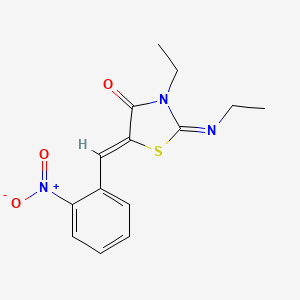

![molecular formula C13H14N2O4 B2837258 5-[2-(2H-1,3-benzodioxol-5-yl)ethyl]-5-methylimidazolidine-2,4-dione CAS No. 1052562-60-3](/img/structure/B2837258.png)

5-[2-(2H-1,3-benzodioxol-5-yl)ethyl]-5-methylimidazolidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Compounds with a benzodioxole moiety are common in medicinal chemistry and have a wide range of biological activities . They are often used as building blocks in the synthesis of complex molecules due to their unique chemical properties .

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques such as FTIR, HRMS, 1H-NMR, and 13C-NMR .Chemical Reactions Analysis

The chemical reactions involving benzodioxole derivatives can vary widely depending on the other functional groups present in the molecule. For instance, they can undergo reactions like N-alkylation, acylation, and many others .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound such as solubility, melting point, boiling point, etc., can be determined using various experimental techniques .Applications De Recherche Scientifique

Antidiabetic and Antihyperglycemic Activities

- The design, synthesis, and antihyperglycemic evaluation of benzimidazole-thiazolidinedione hybrids have been explored, revealing significant antidiabetic action through insulin sensitization mechanisms. The compounds demonstrated increased mRNA expression of PPARγ and GLUT-4, strategic targets in diabetes management (Abraham Gutiérrez-Hernández et al., 2019).

Antimicrobial Activity

- Synthesis and evaluation of substituted imidazolidinediones and thioxoimidazolidinones have shown antimicrobial activities. These compounds, synthesized via condensation reactions from aromatic aldehydes, have exhibited in vitro activity against various microorganisms, highlighting their potential as antimicrobial agents (J F Albuquerque et al., 1999).

Anticancer Activity

- Novel synthesis approaches have led to the development of 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives with significant antiproliferative activity against various human cancer cell lines. These compounds have been evaluated for their potential as anticancer agents, with certain derivatives exhibiting potent effects (S. Chandrappa et al., 2008).

Electrochemical Studies

- Investigations into the electrochemical oxidation of hydantoins, including benzylideneimidazolidine-2,4-diones, have provided insights into their electrochemical behavior and potential applications in biochemical actions. These studies offer a foundation for understanding the structural-activity relationships of these compounds (Erum Nosheen et al., 2012).

Mécanisme D'action

Mode of Action

While precise details are lacking, we can infer that benzodioxolyl-methylimidazolidinedione likely interacts with cellular components or proteins involved in essential processes. Its mode of action could involve:

- Microtubule Disruption : Many anticancer agents target microtubules, which play a critical role in cell division. By modulating microtubule assembly, these agents induce mitotic blockade and apoptosis. It’s possible that benzodioxolyl-methylimidazolidinedione affects microtubule dynamics, leading to cell cycle arrest and cell death .

Orientations Futures

Analyse Biochimique

Biochemical Properties

It is known that similar benzodioxole derivatives have been found to inhibit cyclooxygenase (COX), an enzyme that plays a crucial role in the biosynthesis of prostaglandins . These compounds have shown potent activity against both COX1 and COX2 enzymes .

Cellular Effects

Similar benzodioxole derivatives have shown cytotoxic activity against the HeLa cervical cancer cell line . These compounds have been found to exhibit good selectivity between cancer cells and normal cells .

Molecular Mechanism

Similar benzodioxole derivatives have been found to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells .

Propriétés

IUPAC Name |

5-[2-(1,3-benzodioxol-5-yl)ethyl]-5-methylimidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4/c1-13(11(16)14-12(17)15-13)5-4-8-2-3-9-10(6-8)19-7-18-9/h2-3,6H,4-5,7H2,1H3,(H2,14,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMLBSYGGFAJKGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC(=O)N1)CCC2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

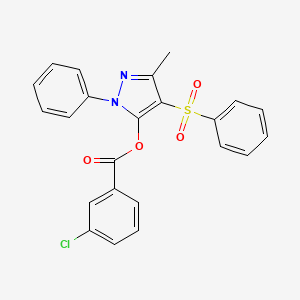

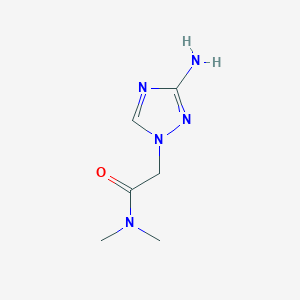

![2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3-[(2-oxo-2-piperidin-1-ylethyl)thio]pyrazine](/img/structure/B2837175.png)

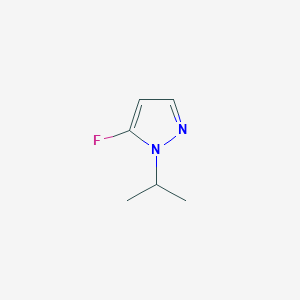

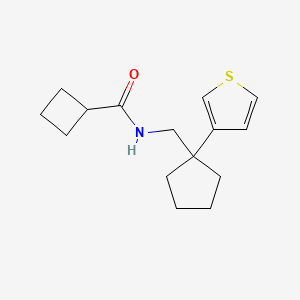

![1-(2-fluorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2837178.png)

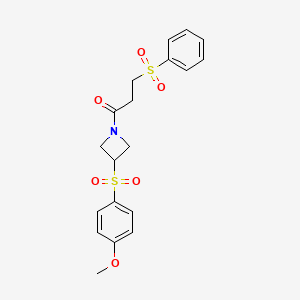

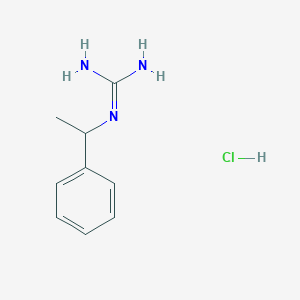

![N-(2-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2837179.png)

![2-amino-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B2837186.png)

![4-(2-Chlorophenyl)-5-methyl-2-[5-[4-(trifluoromethyl)phenyl]thiophen-2-yl]-1H-imidazole](/img/structure/B2837197.png)